2-chloroethyl N-(3-chlorophenyl)carbamate
Overview
Description
2-chloroethyl N-(3-chlorophenyl)carbamate is a chemical compound with the linear formula C9H9Cl2NO21. It has a molecular weight of 234.0841.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-chloroethyl N-(3-chlorophenyl)carbamate. However, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1.Molecular Structure Analysis
The molecular structure of 2-chloroethyl N-(3-chlorophenyl)carbamate is represented by the linear formula C9H9Cl2NO21. The IUPAC Standard InChIKey for this compound is LIJLYNWYKULUHA-UHFFFAOYSA-N2.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-chloroethyl N-(3-chlorophenyl)carbamate.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloroethyl N-(3-chlorophenyl)carbamate are represented by its molecular weight of 234.0841 and its linear formula C9H9Cl2NO21.Scientific Research Applications
Chemical Properties and Reaction Behavior : 2-Chloroethyl N-(3-chlorophenyl)carbamate, along with its derivatives, has been studied for its chemical properties and reactions. For instance, tertiary 2-haloethylamine derivatives of this compound cyclize at neutral pH to form an aziridinium ion, which has been found to cause alkylation of muscarinic receptors in the rat cerebral cortex and show selectivity and irreversible action, making it potentially useful in studies of muscarinic receptors (Ringdahl et al., 1990).
Agricultural Applications : This compound has also been used in agriculture, particularly in the treatment of potato tubers. For instance, post-harvest application of Isopropyl-N (3-chlorophenyl) carbamate significantly reduced the degradation of starch in potatoes stored in an evaporative cooling chamber, indicating its potential as a preservative (Khurana et al., 1985).
Herbicide Degradation and Environmental Impact : The degradation process of herbicides containing this compound has been investigated. For example, the alkaline hydrolysis of the herbicide Barban, containing 4-chloro-2-butynyl N-(3-chlorophenyl)carbamate, leads quantitatively to 3-chloroaniline, indicating a specific hydrolysis pathway that is relevant to environmental studies (Bergon et al., 1987).
Nanoparticle Development for Agricultural Applications : The compound has been studied in the context of developing nanoparticles for the sustained release of agricultural fungicides. This research indicates its potential use in more controlled and environmentally sustainable agricultural practices (Campos et al., 2015).
Enzymatic Hydrolysis : Research has shown that enzymes from certain soil bacteria can hydrolyze phenylcarbamate herbicides, including isopropyl N-(3-chlorophenyl) carbamate, indicating its potential role in soil biodegradation processes (Kearney & Kaufman, 1965).
Safety And Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product3. Therefore, the buyer assumes responsibility to confirm product identity and/or purity3.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 2-chloroethyl N-(3-chlorophenyl)carbamate. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals1, indicating its potential use in future research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-chloroethyl N-(3-chlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-4-5-14-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJQWEIGUGMFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207398 | |
Record name | 2-Chloroethyl n-(3-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloroethyl N-(3-chlorophenyl)carbamate | |
CAS RN |
587-56-4 | |
Record name | CEPC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEPC | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroethyl n-(3-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROETHYL N-(3-CHLOROPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WV7DH6MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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